4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane: is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide byproduct. The reaction conditions usually require an inert atmosphere and moderate temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling the reaction parameters ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Hydroboration: This compound undergoes hydroboration reactions with alkenes and alkynes to form organoboron intermediates.
Coupling Reactions: It is used in coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Common Reagents and Conditions:
Hydroboration: Transition metal catalysts such as palladium or platinum are commonly used.
Borylation: Palladium catalysts are typically employed.
Coupling Reactions: Copper catalysts are used along with aryl iodides.
Major Products:
Hydroboration: Organoboron intermediates.
Borylation: Pinacol benzyl boronate.
Coupling Reactions: Aryl boronates.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine:
Drug Development: Utilized in the development of boron-containing drugs due to its ability to form stable carbon-boron bonds.
Bioconjugation: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Industry:
Material Science: Used in the production of advanced materials, including polymers and nanomaterials.
Electronics: Plays a role in the fabrication of electronic components due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. The compound interacts with transition metal catalysts to facilitate the addition of boron to unsaturated carbon-carbon bonds. This process involves the activation of the boron atom, making it more reactive towards nucleophilic attack .
Comparison with Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Phenylboronic acid pinacol ester
- Allylboronic acid pinacol ester
Uniqueness: 4,4,5,5-tetramethyl-2-[(1E)-3-methylpent-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides enhanced stability and reactivity compared to other boron compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C12H23BO2 |
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Molecular Weight |
210.12 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3-methylpent-1-enyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-7-10(2)8-9-13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/b9-8+ |
InChI Key |
YMHCJRIEOLRVLC-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)CC |
Origin of Product |
United States |
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